molecular formula C10H10Fe B8563310 Iron bis(cyclopentadienide)

Iron bis(cyclopentadienide)

Cat. No. B8563310
M. Wt: 186.03 g/mol
InChI Key: KTWOOEGAPBSYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08197650B2

Procedure details

Approximately 10 mmol mesitylene solution of vinylferrocene (VFc) or ferrocenecarboxaldehyde (FcA) was put in a round bottom flask and bubbled with nitrogen or argon gas for at least 30 min. A piece of the H-terminated silicon substrate was then immersed in the solution and allowed to react with VFc or FcA for about 12 h under reflux at about 150° C. in an oil bath. During the reaction, the solution was also purged with nitrogen (or argon) to eliminate dissolved oxygen and to prevent the substrate from being oxidized. After the reaction, the substrate derivatized with VFc or FcA was rinsed with dichloromethane, acetonitrile and methanol, and dried under a stream of nitrogen gas. The derivatization of the H-terminated surface with ferrocene moieties as described in Example 2 is illustrated in FIG. 5.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[CH:6]=[C:5]([CH3:7])C=C(C)C=1.C([C-:12]1[CH:16]=[CH:15][CH:14]=[CH:13]1)=C.[CH-]1C=CC=C1.[Fe+2:22].[C-]1(C=O)C=CC=C1.[CH-]1C=CC=C1.[Fe+2]>>[CH-:5]1[CH:6]=[CH:1][CH:9]=[CH:7]1.[CH-:12]1[CH:16]=[CH:15][CH:14]=[CH:13]1.[Fe+2:22] |f:1.2.3,4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C1(=CC(=CC(=C1)C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]1(C=CC=C1)C=O.[CH-]1C=CC=C1.[Fe+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]1(C=CC=C1)C=O.[CH-]1C=CC=C1.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
bubbled with nitrogen or argon gas for at least 30 min
CUSTOM
Type
CUSTOM
Details
to react with VFc or FcA for about 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
During the reaction
CUSTOM
Type
CUSTOM
Details
the solution was also purged with nitrogen (or argon)
DISSOLUTION
Type
DISSOLUTION
Details
to eliminate dissolved oxygen
CUSTOM
Type
CUSTOM
Details
After the reaction
WASH
Type
WASH
Details
was rinsed with dichloromethane, acetonitrile and methanol
CUSTOM
Type
CUSTOM
Details
dried under a stream of nitrogen gas

Outcomes

Product
Name
Type
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08197650B2

Procedure details

Approximately 10 mmol mesitylene solution of vinylferrocene (VFc) or ferrocenecarboxaldehyde (FcA) was put in a round bottom flask and bubbled with nitrogen or argon gas for at least 30 min. A piece of the H-terminated silicon substrate was then immersed in the solution and allowed to react with VFc or FcA for about 12 h under reflux at about 150° C. in an oil bath. During the reaction, the solution was also purged with nitrogen (or argon) to eliminate dissolved oxygen and to prevent the substrate from being oxidized. After the reaction, the substrate derivatized with VFc or FcA was rinsed with dichloromethane, acetonitrile and methanol, and dried under a stream of nitrogen gas. The derivatization of the H-terminated surface with ferrocene moieties as described in Example 2 is illustrated in FIG. 5.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[CH:6]=[C:5]([CH3:7])C=C(C)C=1.C([C-:12]1[CH:16]=[CH:15][CH:14]=[CH:13]1)=C.[CH-]1C=CC=C1.[Fe+2:22].[C-]1(C=O)C=CC=C1.[CH-]1C=CC=C1.[Fe+2]>>[CH-:5]1[CH:6]=[CH:1][CH:9]=[CH:7]1.[CH-:12]1[CH:16]=[CH:15][CH:14]=[CH:13]1.[Fe+2:22] |f:1.2.3,4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C1(=CC(=CC(=C1)C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]1(C=CC=C1)C=O.[CH-]1C=CC=C1.[Fe+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]1(C=CC=C1)C=O.[CH-]1C=CC=C1.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
bubbled with nitrogen or argon gas for at least 30 min
CUSTOM
Type
CUSTOM
Details
to react with VFc or FcA for about 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
During the reaction
CUSTOM
Type
CUSTOM
Details
the solution was also purged with nitrogen (or argon)
DISSOLUTION
Type
DISSOLUTION
Details
to eliminate dissolved oxygen
CUSTOM
Type
CUSTOM
Details
After the reaction
WASH
Type
WASH
Details
was rinsed with dichloromethane, acetonitrile and methanol
CUSTOM
Type
CUSTOM
Details
dried under a stream of nitrogen gas

Outcomes

Product
Name
Type
Smiles
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.